molecular formula C18H26N2O2 B14356445 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate CAS No. 96204-79-4

2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate

Cat. No.: B14356445
CAS No.: 96204-79-4
M. Wt: 302.4 g/mol
InChI Key: WVQKFMJSDUCVOT-UHFFFAOYSA-N
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Description

2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate is an organic compound with a complex structure that includes a cyano group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate typically involves the reaction of 2-cyanoethylamine with phenyl isocyanate to form an intermediate, which is then esterified with heptanoic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as hydroxide ions can replace the ester group with a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous solution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Alcohols.

Scientific Research Applications

2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the phenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Cyanoethyl)(phenyl)amino]ethyl acetate
  • 2-[(2-Cyanoethyl)(phenyl)amino]ethyl butanoate
  • 2-[(2-Cyanoethyl)(phenyl)amino]ethyl hexanoate

Uniqueness

2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The heptanoate ester group can influence the compound’s solubility, reactivity, and interaction with biological systems, making it a valuable compound for various applications.

Properties

CAS No.

96204-79-4

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

2-[N-(2-cyanoethyl)anilino]ethyl heptanoate

InChI

InChI=1S/C18H26N2O2/c1-2-3-4-8-12-18(21)22-16-15-20(14-9-13-19)17-10-6-5-7-11-17/h5-7,10-11H,2-4,8-9,12,14-16H2,1H3

InChI Key

WVQKFMJSDUCVOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)OCCN(CCC#N)C1=CC=CC=C1

Origin of Product

United States

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